6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine chemical properties
6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Introduction: A Privileged Scaffold in Modern Chemistry
The 1,2,3-triazolo[4,5-c]pyridine core represents a significant "privileged scaffold" in medicinal chemistry and materials science. This fused heterocyclic system combines the structural features of both a pyridine and a 1,2,3-triazole, bestowing upon it unique electronic properties and a three-dimensional architecture conducive to interacting with biological targets.[1] Its various isomers, including the [4,5-b] and [4,3-a] systems, have shown a wide array of biological activities, from antifungal to anti-inflammatory effects.[2]
The introduction of a chlorine atom at the 6-position transforms the parent heterocycle into a highly versatile synthetic intermediate. This 6-chloro substituent is not merely a static feature; it is an activated handle for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the systematic and efficient generation of analog libraries, a cornerstone of modern structure-activity relationship (SAR) studies. Consequently, derivatives of the 6-chloro-3H-1,2,3-triazolo[4,5-c]pyridine scaffold are being investigated for a range of therapeutic applications, including as c-Met protein kinase inhibitors for oncology, modulators of central nervous system targets like GABAA and P2X7 receptors, and as GPR119 agonists.[1][3][4]
This guide provides a comprehensive overview of the core chemical properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, focusing on its synthesis, reactivity, and physicochemical characteristics, to empower researchers in its effective application.
PART 1: Physicochemical and Spectroscopic Profile
The precise physicochemical properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine are dictated by the interplay between the electron-withdrawing chloro group and the fused aromatic system. While experimental data for this specific molecule is not widely published, we can infer its characteristics from closely related analogs and computational predictions.
Calculated Physicochemical Data
The following table summarizes key computed properties for analogous chloro-triazolopyridine structures, providing a reliable estimate for the title compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~154.56 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~1.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Influences cell permeability and transport characteristics. A value in this range is often favorable for CNS penetration. |
| Hydrogen Bond Donors | 1 (from the triazole N-H) | Participates in target binding interactions. |
| Hydrogen Bond Acceptors | 3 (from pyridine and triazole nitrogens) | Crucial for forming hydrogen bonds with biological macromolecules.[5] |
Spectroscopic Characteristics
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The proton at C4 will likely appear as a doublet, coupled to the proton at C7. The N-H proton of the triazole ring will appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum will display signals for the five carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C6) will be significantly influenced, and its chemical shift can confirm the position of substitution.
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Infrared (IR) Spectroscopy: Characteristic vibrational modes for the triazolo-pyridine skeleton are expected. Key peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching vibrations within the aromatic rings (typically 1400-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[2]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the compound's elemental composition.
PART 2: Synthesis and Mechanistic Insights
The construction of the 1,2,3-triazolo[4,5-c]pyridine ring system is most efficiently achieved through the cyclization of appropriately substituted pyridine precursors. A robust and well-documented method involves the diazotization of a 3,4-diaminopyridine derivative.[6][7]
Proposed Synthetic Pathway
The synthesis hinges on the formation of the 1,2,3-triazole ring via an intramolecular cyclization of a diazonium salt intermediate. This classical approach offers high yields and regiochemical control.
Caption: Proposed synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine.
Detailed Experimental Protocol: Synthesis via Diazotization
This protocol is a representative methodology based on established procedures for forming fused 1,2,3-triazole rings.[7]
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Preparation of Reagents:
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Prepare a solution of the starting material, 2,6-dichloro-3,4-diaminopyridine (1.0 equiv), in a mixture of glacial acetic acid and water (e.g., 1:1 v/v).
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Causality: Acetic acid serves as both a solvent and the acidic medium required for the formation of nitrous acid from sodium nitrite.
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Prepare a separate aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 equiv).
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Diazotization Reaction:
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Cool the solution of the diaminopyridine to 0-5 °C in an ice-water bath with continuous stirring.
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Causality: Low temperatures are critical to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions.
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Add the sodium nitrite solution dropwise to the cooled pyridine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
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Cyclization and Isolation:
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Causality: The in situ generated diazonium salt on one amino group is attacked by the adjacent free amino group, leading to spontaneous intramolecular cyclization (annulation) to form the stable triazole ring.
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Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.
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The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
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Wash the collected solid with cold water and dry under vacuum.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by column chromatography on silica gel.
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Self-Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined previously (NMR, MS, IR). The isotopic pattern in the mass spectrum is a definitive checkpoint.
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PART 3: Chemical Reactivity and Derivatization
The primary locus of reactivity on the 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine scaffold is the C6-Cl bond. The electron-withdrawing nature of the fused heterocyclic system activates this position for Nucleophilic Aromatic Substitution (SNAr).
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled as a leaving group, restoring aromaticity and yielding the substituted product.
Caption: General mechanism for SNAr at the C6 position.
Representative Protocol: Amination via SNAr
This workflow demonstrates the utility of the 6-chloro group for introducing diverse amine functionalities.
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Reaction Setup:
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In a sealed reaction vessel, dissolve 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine (1.0 equiv) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Causality: Polar aprotic solvents are ideal for SNAr as they solvate the cation but not the nucleophile, enhancing its reactivity.
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Add the desired amine nucleophile (1.2-2.0 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
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Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Conditions:
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Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
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Microwave irradiation can often be used to accelerate the reaction, reducing reaction times from hours to minutes.[1]
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Monitor the reaction by TLC or LC-MS.
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Work-up and Purification:
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After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-substituted analog.
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Self-Validation: Successful substitution is confirmed by the disappearance of the chlorine isotopic pattern in the mass spectrum and the appearance of new signals corresponding to the amine moiety in the ¹H NMR spectrum.
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PART 4: Applications in Research and Development
The synthetic tractability of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine makes it a valuable building block for creating diverse chemical libraries for screening against various biological targets.
| Application Area | Biological Target/Activity | Reference Compound Class |
| Oncology | c-Met Protein Kinase Inhibitors | 1,2,3-Triazolo[4,5-c]pyridines |
| Neuroscience | GABAA Receptor Modulators | 1,2,3-Triazolo[4,5-c]pyridines |
| Neuroscience / Inflammation | P2X7 Receptor Antagonists | 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines |
| Metabolic Diseases | GPR119 Agonists | 3H-[8][9][10]triazolo[4,5-c]pyridine derivatives |
| Materials Science | Organic Sensitizers for Solar Cells | [8][9][10]triazolo[4,5-c]pyridine core |
Conclusion
6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is a foundational scaffold for chemical innovation. Its properties are defined by a stable heterocyclic core and a strategically placed, reactive chloro group. The straightforward synthetic access via diazotization, combined with the efficiency of SNAr for diversification, provides a robust platform for researchers in drug discovery and materials science. The demonstrated success of its derivatives against a range of important biological targets underscores its value and ensures its continued prominence in the development of novel chemical entities.
References
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Journal of Medicinal Chemistry. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate.[Link]
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National Center for Biotechnology Information. Novel 3H-[8][9][10]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships.[Link]
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National Center for Biotechnology Information. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.[Link]
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ACS Omega. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.[Link]
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